3,4-Bis(trifluoromethoxy)benzoic acid
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Overview
Description
3,4-Bis(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid with the molecular formula C9H4F6O4. It is characterized by the presence of two trifluoromethoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(trifluoromethoxy)benzoic acid typically involves the introduction of trifluoromethoxy groups onto a benzoic acid derivative. One common method is the lithiation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene followed by carboxylation. This process involves the use of strong bases such as n-butyllithium to generate the lithiated intermediate, which is then reacted with carbon dioxide to form the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The carboxylic acid group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form derivatives such as aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted benzoic acids or benzene derivatives.
Reduction: 3,4-Bis(trifluoromethoxy)benzyl alcohol.
Oxidation: 3,4-Bis(trifluoromethoxy)benzaldehyde or 3,4-Bis(trifluoromethoxy)acetophenone.
Scientific Research Applications
3,4-Bis(trifluoromethoxy)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 3,4-Bis(trifluoromethoxy)benzoic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)benzoic acid
- 4-(Trifluoromethoxy)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
3,4-Bis(trifluoromethoxy)benzoic acid is unique due to the presence of two trifluoromethoxy groups at specific positions on the benzene ring. This structural feature imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogues. Additionally, the compound’s enhanced lipophilicity and stability make it valuable in various applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,4-bis(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O4/c10-8(11,12)18-5-2-1-4(7(16)17)3-6(5)19-9(13,14)15/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQLTMIVVZQKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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